2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid

CAS No.: 933727-06-1

Cat. No.: VC2970892

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933727-06-1 |

|---|---|

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.2 g/mol |

| IUPAC Name | 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid |

| Standard InChI | InChI=1S/C10H11NO3/c12-10(13)7-1-2-9-8(5-7)6-11-3-4-14-9/h1-2,5,11H,3-4,6H2,(H,12,13) |

| Standard InChI Key | HUCSBOCFVLJDPW-UHFFFAOYSA-N |

| SMILES | C1COC2=C(CN1)C=C(C=C2)C(=O)O |

| Canonical SMILES | C1COC2=C(CN1)C=C(C=C2)C(=O)O |

Introduction

Basic Chemical Properties and Identification

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid is characterized by specific chemical identifiers and physicochemical properties that distinguish it from related compounds. The compound's fundamental properties are essential for its identification, characterization, and application in various research contexts.

Chemical Identification Parameters

The compound is uniquely identified through several standardized chemical parameters as outlined in Table 1.

Table 1: Chemical Identification Parameters of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid

| Parameter | Value |

|---|---|

| CAS Registry Number | 933727-06-1 |

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.2 g/mol |

| IUPAC Name | 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid |

| Standard InChI | InChI=1S/C10H11NO3/c12-10(13)7-1-2-9-8(5-7)6-11-3-4-14-9/h1-2,5,11H,3-4,6H2,(H,12,13) |

| Standard InChIKey | HUCSBOCFVLJDPW-UHFFFAOYSA-N |

| SMILES | C1COC2=C(CN1)C=C(C=C2)C(=O)O |

Structural Characteristics

Understanding the structural features of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid is essential for predicting its chemical behavior and potential biological activities.

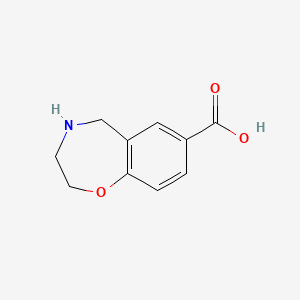

Molecular Structure

The molecule features a bicyclic system consisting of a seven-membered 1,4-oxazepine ring fused with a benzene ring. The "tetrahydro" designation indicates that four hydrogen atoms have been added to the base benzoxazepine structure, specifically at positions 2, 3, 4, and 5 of the oxazepine ring. This saturation affects the conformational flexibility and spatial arrangement of the molecule. The carboxylic acid functional group at position 7 extends from the benzene portion of the bicyclic system.

Structural Comparison with Related Compounds

The structural features of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid can be better understood by comparing it with related compounds, as illustrated in Table 2.

Table 2: Structural Comparison with Related Benzoxazepine Derivatives

This structural comparison highlights how subtle modifications to the base structure can potentially alter physicochemical properties and biological activities .

Synthesis Methods

The synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid and related benzoxazepine derivatives employs various synthetic strategies, reflecting the importance of these compounds in medicinal chemistry and organic synthesis research.

General Synthetic Approaches

The synthesis of benzoxazepines, including 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid, typically involves intramolecular cyclization reactions to form the seven-membered oxazepine ring. These reactions often require specific catalysts and carefully controlled conditions to achieve the desired stereochemistry and functional group arrangement.

Chemical Reactivity and Transformations

The reactivity of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid is influenced by its functional groups and structural features, which dictate its behavior in chemical reactions and potential for derivatization.

Carboxylic Acid Reactivity

The carboxylic acid functional group at position 7 is a key reactive site in the molecule. This group can participate in various reactions typical of carboxylic acids, including:

-

Esterification to form compounds like methyl 2,3,4,5-tetrahydrobenzo[f] oxazepine-7-carboxylate

-

Amidation to form corresponding amide derivatives

-

Reduction to form alcohol derivatives

-

Decarboxylation under appropriate conditions

These transformations can be used to create a library of derivatives with potentially diverse biological activities .

Ring Modifications

The oxazepine ring in 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid can undergo various transformations that alter its conformation and functionality. These include:

-

Oxidation of the ring to introduce additional functional groups

-

Substitution reactions at various positions in the ring

-

Ring contraction or expansion reactions under specific conditions

-

Modifications of the nitrogen atom, such as alkylation or acylation

These modifications can significantly alter the compound's physical properties and biological activities .

Comparison with Other Heterocyclic Systems

To better understand the significance of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid, it is valuable to compare it with other heterocyclic systems that share similar structural elements or potential applications.

Comparison with Benzodiazepines

Benzodiazepines are structurally related to benzoxazepines, with the key difference being the replacement of the oxygen atom in the seven-membered ring with a nitrogen atom. This comparison is particularly relevant as benzodiazepines are well-established pharmaceutical agents with anxiolytic, sedative, and anticonvulsant properties .

Table 3: Comparison of Benzoxazepines and Benzodiazepines

| Feature | 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid | 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid |

|---|---|---|

| Heterocyclic System | Benzoxazepine (contains O and N) | Benzodiazepine (contains two N atoms) |

| Ring Size | Seven-membered | Seven-membered |

| Key Functional Groups | Carboxylic acid at position 7 | Carboxylic acid at position 7, Carbonyl at position 4 |

| Potential Applications | Under investigation | Anxiolytic, sedative properties |

This comparison highlights the potential for benzoxazepines to exhibit biological activities similar to or distinct from those of benzodiazepines, warranting further exploration of their pharmacological properties .

Comparison with Benzothiepines

Another relevant comparison is with benzothiepines, where the oxygen atom in benzoxazepines is replaced with a sulfur atom. The 2,3,4,5-tetrahydro-1-benzothiepine-7-carboxylic acid represents an analogous structure to our target compound but within the benzothiepine class .

The presence of sulfur instead of oxygen alters the electronic properties, bond angles, and potential interactions with biological targets, potentially leading to different pharmacological profiles. This comparison underscores the importance of heterocyclic atom selection in drug design and development .

Future Research Directions

Based on the current understanding of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid and related compounds, several promising research directions can be identified for future investigation.

Synthetic Methodology Development

Developing efficient and versatile synthetic routes for 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid and its derivatives remains an important area for research. Advances in synthetic methodology could facilitate the creation of diverse compound libraries for structure-activity relationship studies and drug discovery efforts .

Biological Activity Screening

Comprehensive screening of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid and its derivatives for various biological activities represents a crucial research direction. Potential activities to investigate include:

-

Enzyme inhibition (particularly metalloproteinases based on structural similarities to known inhibitors)

-

Receptor binding studies (especially for neurotransmitter receptors)

-

Antimicrobial activities

-

Anti-inflammatory properties

Such screening would provide valuable insights into the biological potential of this compound class .

Structure-Activity Relationship Studies

Systematic modification of the 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid structure and evaluation of the resulting compounds' biological activities would contribute significantly to understanding structure-activity relationships. Key modifications could include:

-

Substitution at various positions of the benzene ring

-

Modification of the carboxylic acid group (esterification, amidation)

-

Introduction of substituents on the oxazepine ring

-

Alteration of the ring size or heteroatom composition

These studies would guide rational design of potentially bioactive compounds based on the benzoxazepine scaffold .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume